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PROTAC TG2 degrader-1 -

PROTAC TG2 degrader-1

Catalog Number: EVT-10988379
CAS Number:
Molecular Formula: C55H73N9O10S
Molecular Weight: 1052.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The development of PROTAC TG2 degrader-1 stems from research focused on targeted protein degradation strategies. It is classified as a small molecule that functions by recruiting the target protein (tissue transglutaminase) to an E3 ubiquitin ligase, facilitating its polyubiquitination and subsequent degradation by the proteasome. The compound is characterized by its bifunctional nature, incorporating ligands for both the target protein and the E3 ligase.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC TG2 degrader-1 involves several key steps:

  1. Selection of Ligands: The initial step involves selecting appropriate ligands that bind to tissue transglutaminase and an E3 ligase, such as von Hippel-Lindau or cereblon. In this case, a previously characterized inhibitor (MT4) was chosen for its superior solubility and potency compared to other candidates.
  2. Linker Design: A poly(ethylene glycol) linker was employed to connect the two ligands. The choice of linker length and structure is crucial for maintaining effective binding affinity while allowing for proper spatial orientation between the ligands.
  3. Chemical Reactions: The synthesis includes nucleophilic aromatic substitution reactions to create amine-linked derivatives. This process involves installing linkers at specific positions on the ligand to ensure optimal interaction with both the target protein and the E3 ligase.
  4. Characterization: Following synthesis, compounds are characterized using techniques like isothermal calorimetry to determine binding affinities, ensuring that the designed PROTAC effectively engages both targets.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC TG2 degrader-1 is characterized by its bifunctional design:

  • Molecular Weight: Approximately 876.08 g/mol.
  • Chemical Formula: C47H57N9O6S.

The structure features a core ligand that binds to tissue transglutaminase, linked via a flexible poly(ethylene glycol) chain to a ligand that engages with the E3 ligase. This design facilitates the formation of a ternary complex necessary for targeted degradation.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of PROTAC TG2 degrader-1 include:

  • Nucleophilic Aromatic Substitution: This reaction allows for the attachment of linker groups to the ligand, modifying its structure without compromising binding affinity.
  • Polyubiquitination: Once PROTAC TG2 degrader-1 binds both tissue transglutaminase and an E3 ligase, it promotes polyubiquitination of the target protein, marking it for degradation by the proteasome.
Mechanism of Action

Process and Data

The mechanism of action for PROTAC TG2 degrader-1 involves several steps:

  1. Binding: The compound binds simultaneously to tissue transglutaminase and an E3 ubiquitin ligase.
  2. Formation of Ternary Complex: This dual binding forms a ternary complex that brings tissue transglutaminase into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto tissue transglutaminase, leading to its polyubiquitination.
  4. Degradation: The polyubiquitinated protein is recognized by the 26S proteasome, where it undergoes proteolytic degradation.

This process effectively reduces levels of tissue transglutaminase within cells, which can have significant therapeutic implications in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: PROTAC TG2 degrader-1 has been optimized for solubility in biological systems, enhancing its potential for in vivo applications.
  • Stability: The compound exhibits stability under various storage conditions, with recommendations for storage at -20°C in powder form or -80°C in solvent.

These properties are critical for ensuring effective delivery and activity within biological systems.

Applications

Scientific Uses

PROTAC TG2 degrader-1 holds promise in several scientific applications:

  • Cancer Research: Its primary application is in cancer research, specifically targeting ovarian cancer where tissue transglutaminase plays a role in tumor progression.
  • Therapeutic Development: As part of a new class of therapeutics aimed at targeted protein degradation, it represents a novel approach to treating diseases driven by aberrant protein function.

Properties

Product Name

PROTAC TG2 degrader-1

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-[2-[2-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C55H73N9O10S

Molecular Weight

1052.3 g/mol

InChI

InChI=1S/C55H73N9O10S/c1-38-32-47(61-54(58-38)60-44-18-16-43(17-19-44)59-49(67)33-40-10-8-7-9-11-40)63(6)21-23-71-25-27-73-29-31-74-30-28-72-26-24-70-22-20-48(66)62-51(55(3,4)5)53(69)64-36-45(65)34-46(64)52(68)56-35-41-12-14-42(15-13-41)50-39(2)57-37-75-50/h7-19,32,37,45-46,51,65H,20-31,33-36H2,1-6H3,(H,56,68)(H,59,67)(H,62,66)(H,58,60,61)/t45-,46+,51-/m1/s1

InChI Key

MYUZJYLLOWISNU-WXTQVCCASA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

Isomeric SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

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